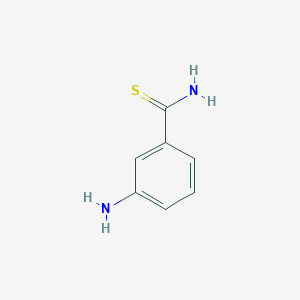![molecular formula C5H14FNSi B124722 3-[Fluoro(dimethyl)silyl]propan-1-amine CAS No. 153487-58-2](/img/structure/B124722.png)
3-[Fluoro(dimethyl)silyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Fluoro(dimethyl)silyl]propan-1-amine is a chemical compound with the molecular formula C5H14FNSi. It is known for its unique structure, which includes a fluorine atom bonded to a silicon atom, and an amine group attached to a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Fluoro(dimethyl)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with dimethylfluorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the fluorodimethylsilyl group. The reaction is generally conducted at room temperature and monitored using gas chromatography to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-[Fluoro(dimethyl)silyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group typically results in the formation of nitroso or nitro compounds, while substitution reactions can yield a variety of halogenated derivatives .
Scientific Research Applications
3-[Fluoro(dimethyl)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-[Fluoro(dimethyl)silyl]propan-1-amine involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to form stable bonds with other molecules. The amine group can participate in hydrogen bonding and other interactions, making it a versatile reagent in chemical reactions. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxydimethylsilyl)propan-1-amine: Similar structure but with an ethoxy group instead of a fluoro group.
3-(Chlorodimethylsilyl)propan-1-amine: Contains a chlorine atom instead of a fluorine atom.
3-(Methoxydimethylsilyl)propan-1-amine: Features a methoxy group in place of the fluoro group.
Uniqueness
3-[Fluoro(dimethyl)silyl]propan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are desirable .
Properties
IUPAC Name |
3-[fluoro(dimethyl)silyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14FNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHQYQIMDUNNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14FNSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596026 |
Source


|
| Record name | 3-[Fluoro(dimethyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153487-58-2 |
Source


|
| Record name | 3-[Fluoro(dimethyl)silyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
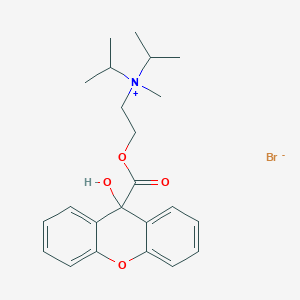
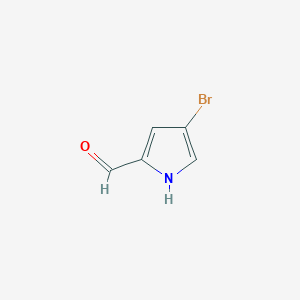
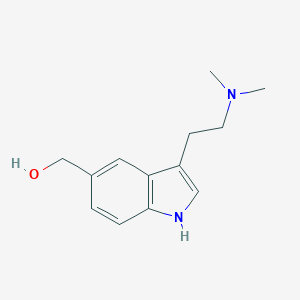
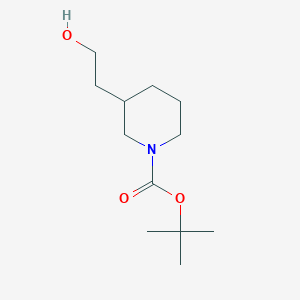
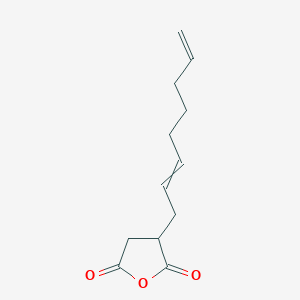
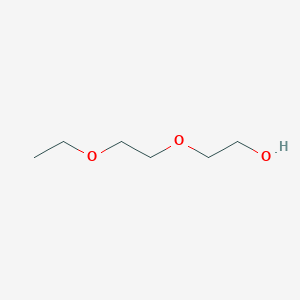

![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)
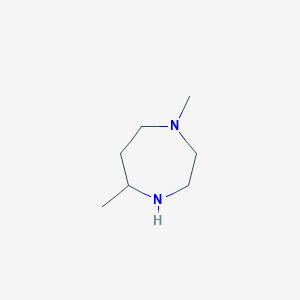

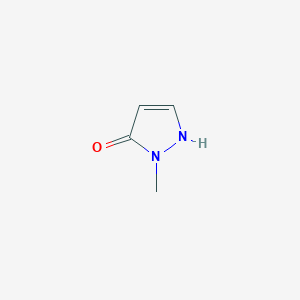
![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)
